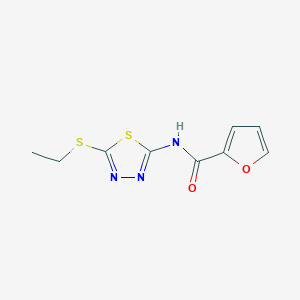
N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide, also known as ETFC, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. ETFC is a member of the thiadiazole family, which is known for its diverse biological activities.
Wirkmechanismus
The exact mechanism of action of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and signaling pathways. N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide has been shown to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of various inflammatory genes. N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide has been shown to induce apoptosis in cancer cells through the activation of caspases and the inhibition of anti-apoptotic proteins.
Biochemical and Physiological Effects
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are implicated in various inflammatory diseases. N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide has also been found to inhibit the activity of COX-2, which is involved in the production of pro-inflammatory prostaglandins. In cancer cells, N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide has been found to induce apoptosis through the activation of caspases and the inhibition of anti-apoptotic proteins. Additionally, N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide has been found to exhibit antibacterial activity against various bacterial strains, including drug-resistant strains.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide has several advantages for lab experiments. It is a novel compound that exhibits promising biological activities, making it a potential candidate for drug development. N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is relatively easy to synthesize, and its purity and identity can be confirmed through various analytical techniques. However, there are also limitations to using N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide in lab experiments. Its exact mechanism of action is not fully understood, and further studies are needed to elucidate its mode of action. Additionally, the potential toxicity and side effects of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide need to be evaluated before it can be used in clinical settings.
Zukünftige Richtungen
There are several future directions for the study of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide. Further studies are needed to elucidate its mechanism of action and to determine its potential toxicity and side effects. N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide has shown promising anti-inflammatory, anti-cancer, and antibacterial activities, and further studies are needed to evaluate its potential therapeutic applications. Additionally, the development of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide analogs may lead to the discovery of more potent and selective compounds with improved biological activities. Overall, the study of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide and its analogs holds great promise for the development of novel therapeutics for various diseases.
Synthesemethoden
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide can be synthesized through a multi-step process involving the reaction of 5-ethylsulfanyl-1,3,4-thiadiazole-2-amine with furan-2-carboxylic acid chloride. The reaction is carried out in the presence of a suitable base such as triethylamine, and the product is isolated through column chromatography. The purity and identity of the compound are confirmed through various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Ich habe nach wissenschaftlichen Forschungsanwendungen von N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamid gesucht, aber es scheint, dass online nur begrenzte Informationen über spezifische Anwendungen für diese Verbindung verfügbar sind. Die Suchergebnisse führen hauptsächlich zu Chemielieferanten und Datenbanken ohne detaillierte Anwendungsdaten .
Eigenschaften
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S2/c1-2-15-9-12-11-8(16-9)10-7(13)6-4-3-5-14-6/h3-5H,2H2,1H3,(H,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCCRSLOGNGKQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

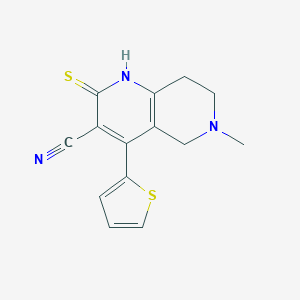
![ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B438003.png)
![2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B438007.png)
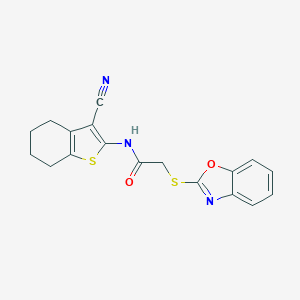
![2-(1,3-benzothiazol-2-yl)-5-methyl-4-{[(thien-2-ylmethyl)imino]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B438018.png)
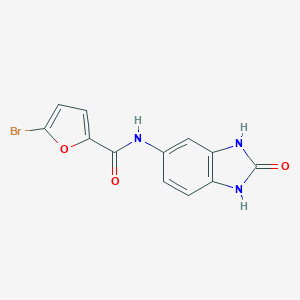
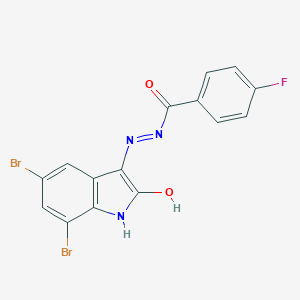

![3-fluoro-N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B438101.png)
![5-ethoxy-2-{[(thien-2-ylmethyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B438103.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B438112.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B438115.png)
![4-Benzyl-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B438117.png)
![Ethyl 1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B438126.png)